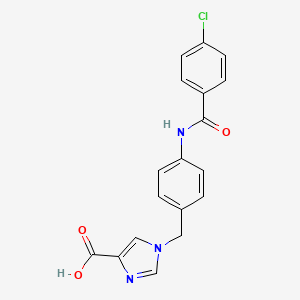

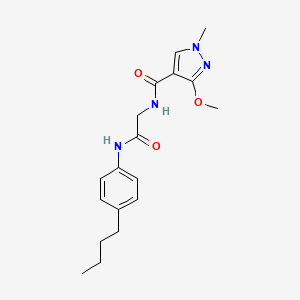

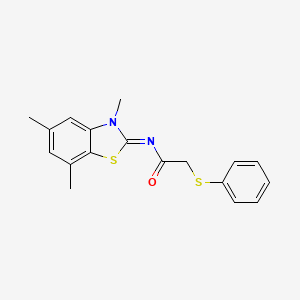

![molecular formula C21H19N3O4 B2868881 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 2137821-77-1](/img/structure/B2868881.png)

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an alanine derivative . It is a solid substance with a molecular weight of 325.36 .

Synthesis Analysis

The synthesis of this compound and similar compounds involves methodologies developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine . More specific synthesis methods were not found in the available resources.Molecular Structure Analysis

The InChI code for this compound is 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 325.36 . . It is soluble in DMSO .科学的研究の応用

Synthesis and Characterization of Derivatives : Research demonstrates the synthesis of various derivatives of compounds structurally related to the specified chemical. For instance, studies have focused on creating pyrazole and pyrazolo[1,5-a]pyrimidine derivatives with potential cytotoxic activity against certain cancer cells (Hassan et al., 2014), and the synthesis of pyranopyrazoles using isonicotinic acid as an organocatalyst (Zolfigol et al., 2013).

Antifungal and Antimicrobial Activities : Some studies focus on the synthesis of compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, showing moderate to excellent antifungal activities against various phytopathogenic fungi (Du et al., 2015). Similarly, the synthesis of novel Schiff bases with antimicrobial activity has been researched, involving derivatives of pyrazole-4-carboxaldehyde (Puthran et al., 2019).

Cytotoxicity and Anticancer Potential : The synthesis of pyrazolo[1,5-a]pyrimidines and related Schiff bases, and their in vitro cytotoxic activity against human cancer cell lines, is a significant research area (Hassan et al., 2015). This indicates a potential application of these compounds in developing anticancer agents.

Corrosion Inhibition : Studies on pyranopyrazole derivatives, such as their use as inhibitors for mild steel corrosion in HCl solution, highlight their potential in industrial applications (Yadav et al., 2016).

Nanotechnology Applications : The use of N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes in enzymatically activated CNT surfactants indicates an application in the field of nanotechnology (Cousins et al., 2009).

Safety and Hazards

作用機序

Target of Action

The primary target of the compound “3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid” is currently unknown. This compound is an alanine derivative , and amino acids and their derivatives are known to interact with a variety of targets, including enzymes, receptors, and transport proteins. The specific target would depend on the structure of the compound and the physiological context.

Mode of Action

Amino acid derivatives have been commercially used as ergogenic supplements . They can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks .

Pharmacokinetics

It is soluble in dmso , which suggests it could be absorbed in the body when administered in a suitable formulation. The compound’s stability and bioavailability would need to be determined through further pharmacokinetic studies.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in DMSO suggests that it might be more effective in certain environments

生化学分析

Biochemical Properties

This compound plays a significant role in biochemical reactions. It influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage

Cellular Effects

It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-24-19(20(25)26)10-13(23-24)11-22-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-10,18H,11-12H2,1H3,(H,22,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEJMWHZJRIZOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137821-77-1 |

Source

|

| Record name | 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

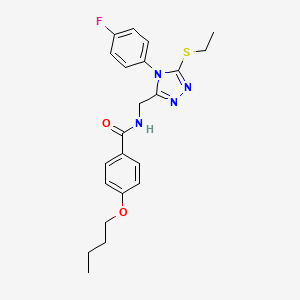

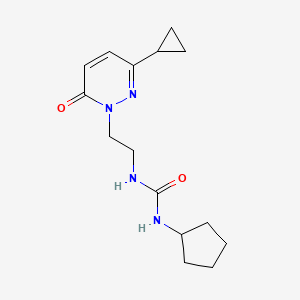

![1-(2,5-dimethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2868811.png)

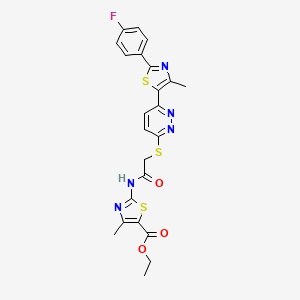

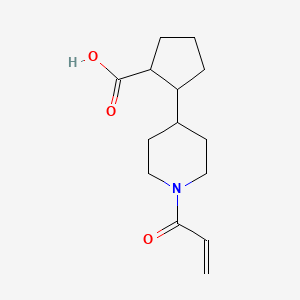

![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2868814.png)

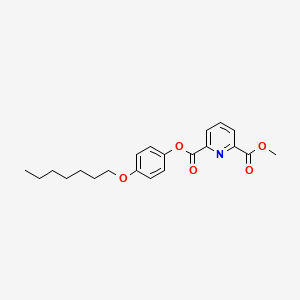

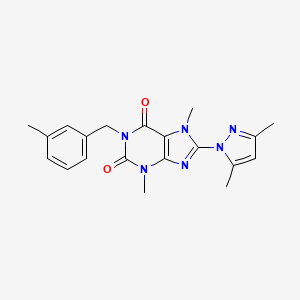

![N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2868818.png)

![4'-Chloro-3,4,5,6-tetrahydro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B2868821.png)